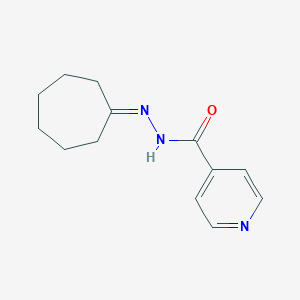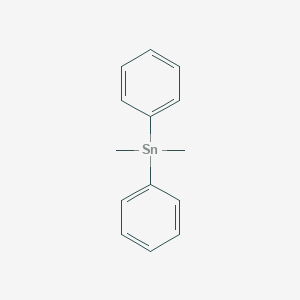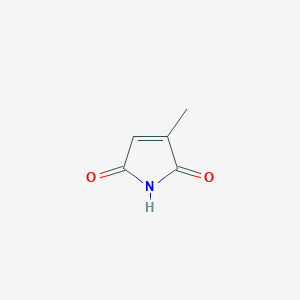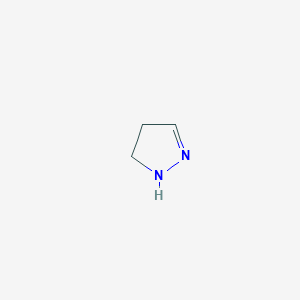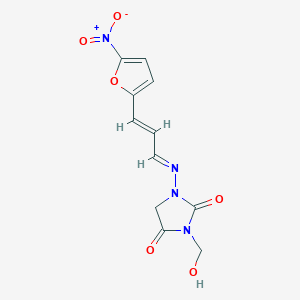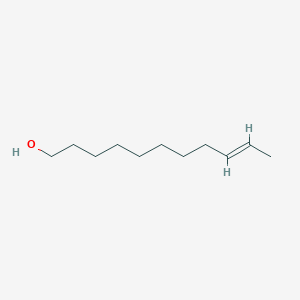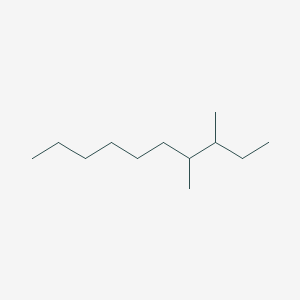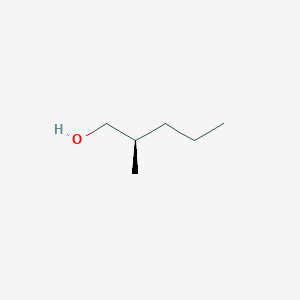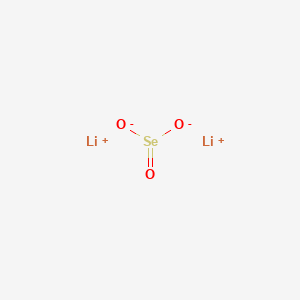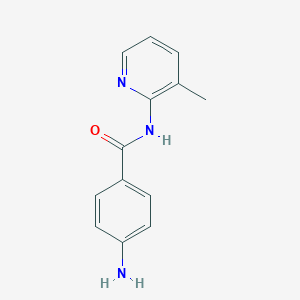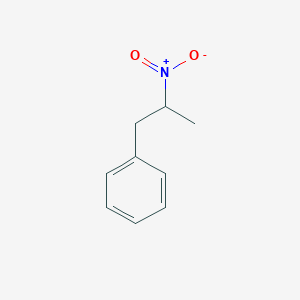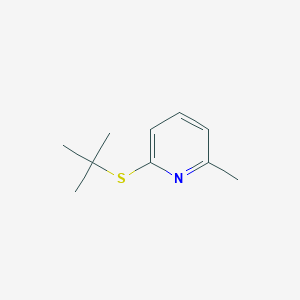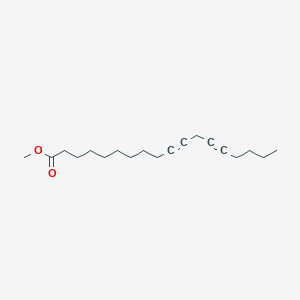
Methyl 10,13-octadecadiynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 10,13-octadecadiynoate, also known as methyl linoleate, is a naturally occurring fatty acid ester derived from linoleic acid. It is widely used in scientific research due to its unique chemical properties and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Methyl 10,13-octadecadiynoate linoleate is not fully understood. However, it has been shown to modulate various signaling pathways involved in inflammation, cancer, and lipid metabolism. Methyl linoleate has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
Methyl linoleate has been shown to have various biochemical and physiological effects. It has been shown to modulate lipid metabolism by stimulating lipase and phospholipase A2 activity. It has also been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and chemokines. Methyl linoleate has been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl linoleate has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. It can be used as a substrate for lipase and phospholipase A2, which are important enzymes involved in lipid metabolism. Methyl linoleate has also been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a useful tool for investigating potential therapeutic applications.
However, there are also limitations to using Methyl 10,13-octadecadiynoate linoleate in lab experiments. It has a short half-life and can be rapidly metabolized in vivo, which can make it difficult to study its effects in animal models. It can also be difficult to control the concentration of Methyl 10,13-octadecadiynoate linoleate in vivo, which can affect the results of experiments.
Orientations Futures
There are several future directions for research on Methyl 10,13-octadecadiynoate linoleate. One potential area of research is investigating its potential therapeutic applications in various diseases, such as cancer, inflammation, and metabolic disorders. Another area of research is investigating its mechanism of action and the signaling pathways involved in its effects. Additionally, further studies are needed to optimize the synthesis method and improve the yield and purity of the product.
Méthodes De Synthèse
Methyl linoleate can be synthesized through the esterification of linoleic acid with methanol in the presence of a catalyst. The reaction can be carried out under mild conditions and yields a high purity product. The synthesis of Methyl 10,13-octadecadiynoate linoleate has been extensively studied, and various methods have been developed to optimize the reaction conditions and improve the yield and purity of the product.
Applications De Recherche Scientifique
Methyl linoleate has been widely used in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It can also be used as a substrate for lipase and phospholipase A2, which are important enzymes involved in lipid metabolism. Methyl linoleate has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications.
Propriétés
Numéro CAS |
18202-24-9 |
|---|---|
Nom du produit |
Methyl 10,13-octadecadiynoate |
Formule moléculaire |
C19H30O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
methyl octadeca-10,13-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-5,8,11-18H2,1-2H3 |
Clé InChI |
PCBPPTPURTWNQO-UHFFFAOYSA-N |
SMILES |
CCCCC#CCC#CCCCCCCCCC(=O)OC |
SMILES canonique |
CCCCC#CCC#CCCCCCCCCC(=O)OC |
Autres numéros CAS |
18202-24-9 |
Synonymes |
10,13-Octadecadiynoic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



